molecular formula C15H11Cl2NO3 B1415066 2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid CAS No. 1036516-96-7

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid

Cat. No.: B1415066
CAS No.: 1036516-96-7
M. Wt: 324.2 g/mol
InChI Key: CQLFXJJLTURHEW-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid is a benzoic acid derivative featuring a 2,5-dichlorobenzamido substituent and a methyl group at the 5-position of the aromatic ring. The compound is listed as discontinued by CymitQuimica, indicating challenges in commercial availability .

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-8-2-5-13(11(6-8)15(20)21)18-14(19)10-7-9(16)3-4-12(10)17/h2-7H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLFXJJLTURHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid typically involves the reaction of 2,5-dichlorobenzoic acid with 5-methylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-(2,5-Dichlorobenzamido)-5-methylbenzoic Acid and Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (If Available) Toxicity Profile Applications/Notes References
This compound C₁₅H₁₁Cl₂NO₃ 324.16 g/mol - 5-methylbenzoic acid
- 2,5-dichlorobenzamido
N/A Data unavailable; inferred handling risks (see analogues) Discontinued; potential enzyme inhibition
2-(2,5-Dichlorobenzamido)acetic acid C₉H₇Cl₂NO₃ 248.07 g/mol - Acetic acid chain
- 2,5-dichlorobenzamido
N/A Acute toxicity (oral), skin/eye irritation, respiratory hazards Intermediate in pharmaceuticals
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid (Compound 6) C₁₅H₁₅NO₃ 257.29 g/mol - 5-methylbenzoic acid
- 2,5-dimethylpyrrole
44% yield via HPLC purification Not explicitly reported MEP pathway enzyme inhibitor
Ixazomib Impurity N C₂₀H₂₃BCl₂N₂O₉ 517.12 g/mol - Complex boronate ester
- 2,5-dichlorobenzamido-acetamido
N/A Presumed low due to pharmaceutical use Proteasome inhibitor impurity
2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₇H₁₆Cl₂N₂O₂S 383.29 g/mol - Benzothiophene core
- Carboxamide
N/A Data unavailable Undisclosed therapeutic target

Biological Activity

2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

The compound exhibits a variety of biochemical properties that contribute to its biological activity. It has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Notably, it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The interactions often involve hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Cellular Effects

At the cellular level, this compound affects several processes:

  • Cell Signaling : It modulates kinase activity, impacting signal transduction pathways.
  • Gene Expression : The compound alters gene expression patterns, which can affect cell proliferation and apoptosis.
  • Metabolism : By inhibiting key metabolic enzymes, it can lead to changes in metabolite levels within cells.

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, which may be competitive or non-competitive. Additionally, it may activate or inhibit transcription factors, leading to changes in gene expression.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Potentially beneficial effects such as anti-inflammatory or antioxidant properties.
  • High Doses : Toxicity may occur, leading to adverse effects like hepatotoxicity or nephrotoxicity. Threshold effects have been noted where a specific dosage is required for significant biological responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits free radical scavenging activity
AntimicrobialInhibits microbial growth
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes
Protein DegradationActivates proteasome and autophagy pathways

Case Studies

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of various benzoic acid derivatives against cancer cell lines. The results indicated that this compound showed significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 19.9 to 33.9 µM) when compared to other derivatives .
  • Proteostasis Modulation : Another study highlighted the compound's ability to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in fibroblasts. This modulation suggests potential applications in anti-aging therapies and cancer treatment strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid
Reactant of Route 2
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2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid

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